molecular formula C26H27NO6 B3528182 METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE

METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE

Cat. No.: B3528182
M. Wt: 449.5 g/mol
InChI Key: HBQZTKPRATUOCU-UHFFFAOYSA-N
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Description

METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE is a complex organic compound with a molecular formula of C26H27NO6. This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE involves multiple steps. One common method includes the reaction of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with 4-(pyrrolidin-1-yl)phenyl ethyl ketone under specific conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane. The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of eco-friendly solvents and catalysts can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE: is similar to other chromen derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the pyrrolidin-1-yl group and the ethoxy linkage, which confer distinct biological activities and chemical reactivity compared to other chromen derivatives .

Properties

IUPAC Name

methyl 2-[4,8-dimethyl-2-oxo-7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]chromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6/c1-16-20-10-11-23(17(2)25(20)33-26(30)21(16)14-24(29)31-3)32-15-22(28)18-6-8-19(9-7-18)27-12-4-5-13-27/h6-11H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQZTKPRATUOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)N4CCCC4)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 3
METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE

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